Product packaging for 6-Phenylpyridazine-3,5(2H,4H)-dione(Cat. No.:)

6-Phenylpyridazine-3,5(2H,4H)-dione

Cat. No.: B12835125
M. Wt: 188.18 g/mol
InChI Key: RNXTXZKWZAFFMZ-UHFFFAOYSA-N
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Description

6-Phenylpyridazine-3,5(2H,4H)-dione is a pyridazine-based heterocyclic compound offered for early discovery research. The pyridazine scaffold is recognized in medicinal chemistry for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a balanced profile of hydrogen-bond accepting and donating capacity . These characteristics make pyridazine derivatives valuable building blocks in molecular recognition and drug design, often serving as less lipophilic substitutes for phenyl rings or other azine heterocycles . Research into pyridazine-based compounds has highlighted their potential in developing therapies for various conditions. For instance, such derivatives have been investigated as novel, non-ulcerogenic cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications . Furthermore, the broader pyridazine scaffold is found in compounds with diverse biological activities, including antimicrobial and anticancer properties . Researchers exploring thyroid hormone analogues have also synthesized complex molecules using 6-phenoxy-2H-pyridazin-3-one derivatives as key intermediates . This product is provided as part of a collection of rare and unique chemicals for research purposes. As an early discovery material, the buyer assumes responsibility for confirming product identity and/or purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B12835125 6-Phenylpyridazine-3,5(2H,4H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-phenyl-1H-pyridazine-4,6-dione

InChI

InChI=1S/C10H8N2O2/c13-8-6-9(14)11-12-10(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)

InChI Key

RNXTXZKWZAFFMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=NNC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Phenylpyridazine 3,5 2h,4h Dione and Analogues

Established Reaction Pathways for Pyridazine-3,5(2H,4H)-dione Core Synthesis

The foundational structure of pyridazine-3,5(2H,4H)-dione is typically assembled through cyclization reactions that form the heterocyclic ring. These established methods provide reliable access to the core scaffold, which can then be further modified.

Cyclocondensation Reactions in Pyridazinedione Formation

Cyclocondensation reactions are a cornerstone for the synthesis of the pyridazinedione ring system. This approach classically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. researchgate.netresearchgate.net The reaction of 4-oxo acid derivatives with hydrazine, for instance, leads to the formation of hexahydropyridazinediones. researchgate.net

A common strategy employs maleic anhydride (B1165640) derivatives as the 1,4-dicarbonyl precursor. For example, the reaction of dichloromaleic anhydride with hydrazine hydrate (B1144303) is an efficient method for producing 4,5-dichloropyridazine-3,6-dione. researchgate.net Similarly, furan-2,3-diones have been reacted with hydrazides to yield pyridazinones. researchgate.net The choice of hydrazine (e.g., hydrazine hydrate or a substituted hydrazine like phenylhydrazine) determines the substituent on the nitrogen atom of the resulting pyridazinedione.

The initial reaction between a γ-keto acid, such as 4-oxo-4-phenylbutanoic acid (a derivative of benzoylpropanoic acid), and hydrazine hydrate typically yields the 4,5-dihydropyridazin-3(2H)-one. researchgate.net Subsequent dehydrogenation, often achieved by heating in glacial acetic acid or using a reagent like bromine in acetic acid, furnishes the aromatic 3(2H)-pyridazinone ring. researchgate.netscispace.com

Multicomponent Reaction Approaches for Pyridazinone Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyridazinone derivatives in a single step from three or more starting materials. tandfonline.comtandfonline.com A notable MCR for pyridazinone synthesis involves the reaction of an arene, a cyclic anhydride (like succinic anhydride), and a hydrazine (such as phenylhydrazine). tandfonline.comtandfonline.com This reaction often proceeds via an initial Friedel-Crafts acylation of the arene with the anhydride to form a keto-carboxylic acid in situ, which then undergoes cyclocondensation with the hydrazine. scispace.com

Catalysts play a crucial role in these MCRs. Heterogeneous catalysts like montmorillonite-KSF and L-proline functionalized magnetic nanoparticles have been developed to promote these reactions, offering advantages such as high yields, mild reaction conditions, and easy catalyst recovery and reuse. tandfonline.comresearchgate.net Ultrasound irradiation has also been employed to accelerate these reactions, leading to shorter reaction times and improved yields. researchgate.net

A novel multicomponent cascade reaction has been described for the synthesis of pyridazinones through the functionalization of alkenes, highlighting the versatility of MCRs in accessing this scaffold. nih.gov

One-Pot Synthetic Strategies for Related Dione (B5365651) Scaffolds

One-pot syntheses are procedurally advantageous as they reduce the need for isolating intermediates, thereby saving time and resources. For the pyridazinedione scaffold, one-pot methods have been developed that combine multiple reaction steps. For instance, a one-pot synthesis of functionalized dibromopyridazinediones has been reported starting from dibromomaleic acid and a hydrazine derivative. nih.gov This method avoids the isolation of the intermediate dibromomaleic anhydride, providing a safer and more efficient route. nih.gov

Advanced Synthetic Transformations Towards Substituted 6-Phenylpyridazine-3,5(2H,4H)-dione Derivatives

Once the core pyridazinone ring is formed, further functionalization is often required to synthesize specific target molecules. Advanced synthetic methods, including regioselective techniques and metal-catalyzed coupling, are employed to introduce substituents at desired positions on the this compound scaffold.

Regioselective Functionalization Techniques

Regioselectivity is a significant challenge in the functionalization of unsymmetrical pyridazinones, as reactions can potentially occur at multiple sites (N-H, C-H, or other reactive groups). The reaction of unsymmetrical diketones with substituted hydrazines can lead to isomeric product mixtures if not controlled. mdpi.comurfu.ru

The development of regioselective methods is therefore crucial. For instance, three-component syntheses of pyridazinones from arenes, anhydrides, and arylhydrazines have been achieved with high regioselectivity using catalysts like montmorillonite-KSF. researchgate.net The choice of catalyst and reaction conditions can direct the preferential site of reaction. For example, in condensations of 1,2,4-triketone analogs with hydrazines, the reaction outcome (yielding pyrazoles or pyridazinones) can be controlled by adjusting the temperature and acidity, which influences the site of the initial nucleophilic attack. mdpi.comurfu.ru

Alkylation, acylation, and other substitutions on the pyridazinone ring are common functionalization strategies. The specific conditions for these reactions must be carefully chosen to ensure that substitution occurs at the desired nitrogen or carbon atom.

Metal-Catalyzed Coupling Reactions in Pyridazinone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of functionalized pyridazinones. researchgate.netscispace.com These reactions typically involve coupling a halogenated pyridazinone with a suitable partner, such as a boronic acid (Suzuki-Miyaura coupling), an organotin compound (Stille coupling), or a terminal alkyne (Sonogashira coupling). researchgate.netdntb.gov.ua

The Suzuki-Miyaura reaction is particularly effective for introducing aryl or heteroaryl substituents onto the pyridazinone core. dntb.gov.uamdpi.com This has been used to synthesize a variety of 6-aryl-pyridazines. dntb.gov.ua Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, is used for forming C-N bonds, allowing for the introduction of amine substituents. researchgate.net

The effectiveness of these coupling reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. acs.orgresearchgate.net The development of highly active and robust catalyst systems, including those based on N-heterocyclic carbenes (NHCs), has expanded the scope and efficiency of these transformations on the pyridazinone scaffold. dntb.gov.ua

Data Tables

Table 1: Examples of Multicomponent Synthesis of Pyridazinone Derivatives

AreneAnhydrideHydrazineCatalystConditionsProduct TypeYieldReference
Benzene (B151609)Succinic AnhydridePhenylhydrazine[bmim]Br/AlCl₃Ultrasound, 60°C2,6-diphenyl-4,5-dihydropyridazin-3(2H)-oneHigh researchgate.netscispace.com
Various ArenesCyclic AnhydridesPhenylhydrazineMontmorillonite-KSFN/APyridazinones/PhthalazinonesHigh researchgate.net
BenzeneSuccinic AnhydridePhenylhydrazineFe₃O₄@SiO₂-propyl@L-prolineAqueous media2,6-diphenyl-4,5-dihydropyridazin-3(2H)-oneN/A tandfonline.comtandfonline.com

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridazinone derivatives to minimize environmental impact, reduce waste, and improve safety. researchgate.netmdpi.com These approaches focus on the use of alternative energy sources, eco-friendly catalysts and solvents, and atom-economical reaction designs.

A prominent green methodology is the use of microwave irradiation as an energy source. mdpi.com Compared to conventional heating methods that often require long reaction times and the use of high-boiling point solvents, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netamazonaws.com For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives was achieved in 4–8 minutes with high efficiency using microwave irradiation. mdpi.com This method avoids the drawbacks of conventional heating, such as environmental pollution from excessive solvent use. researchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of sustainable synthesis for these heterocycles. MCRs, particularly one-pot syntheses, are highly efficient as they combine multiple starting materials in a single step, reducing the need for intermediate separation and purification processes, thus saving time, energy, and solvents. mdpi.com A three-component reaction for synthesizing 1-thiazolyl-pyridazinedione derivatives exemplifies this approach, where maleic anhydride, thiosemicarbazide (B42300), and a hydrazonoyl chloride react in a single pot. mdpi.com Similarly, four-component bicyclization strategies have been developed for related pyrazolo[3,4-b]pyridines, showcasing the flexibility of MCRs in creating complex molecules from simple precursors. nih.gov

The choice of catalyst and solvent is critical for a sustainable process. The use of heterogeneous, recyclable, and biocompatible catalysts is a key green strategy. Chitosan, a naturally occurring biopolymer, has been successfully used as a heterogeneous basic biocatalyst in the microwave-assisted synthesis of 1-thiazolyl-pyridazinediones, offering high yields and easy separation. mdpi.commdpi.com Other studies have explored catalysts like pyridine-2-carboxylic acid (P2CA) in aqueous ethanol (B145695) solutions, which can be recycled and reused over several cycles with consistent performance. rsc.org Furthermore, developing solvent-free reaction conditions, such as grinding or microwave irradiation without a solvent, represents a significant advancement in reducing volatile organic compound (VOC) emissions. researchgate.netamazonaws.com

The table below summarizes various green synthetic approaches for pyridazinedione analogues, highlighting the application of these principles.

Reaction TypeEnergy SourceCatalyst/ConditionsSolventKey AdvantagesReference
Three-Component SynthesisMicrowave Irradiation (500W)Chitosan (biocatalyst)EthanolHigh yields, short reaction time (4-8 min) mdpi.com
One-Pot ReactionGrinding / Microwave-Solvent-freeReduced time, significant yield improvement, pure products researchgate.net
Double Chapman RearrangementMicrowave Irradiation-Solvent-freeSimple and eco-friendly method amazonaws.com
Four-Component BicyclizationMicrowave Irradiation (110°C)-Acetic AcidFlexible and practical approach, good yields (up to 74%) nih.gov
Multicomponent ReactionRefluxPyridine-2-carboxylic acid (P2CA)Water-EtOH (1:1)High yields (up to 98%), catalyst recyclability, high Atom Economy rsc.org

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The efficiency of a synthetic route is determined by factors such as reaction yield, time, cost, and environmental impact. For this compound and its analogues, a comparative analysis reveals a clear trend favoring modern, green methodologies over conventional approaches.

Conventional methods for synthesizing pyridazinone cores often involve multi-step procedures with harsh reaction conditions, such as prolonged refluxing in high-boiling organic solvents like pyridine (B92270) or dioxane, and the use of hazardous reagents like phosphorus oxychloride. amazonaws.comnih.gov For example, the preparation of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one required refluxing with hydrazine hydrate in absolute ethanol. nih.gov While effective, these methods suffer from long reaction times, cumbersome workup procedures, and the generation of significant chemical waste. amazonaws.com

Optimization of synthetic protocols is key to improving efficiency. This often involves screening various parameters, including solvents, bases, catalysts, and reaction temperatures. In the synthesis of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, various combinations of solvents (DMF, CH₃CN, acetone, DMSO) and bases (K₂CO₃, Cs₂CO₃, NaOH) were tested. nih.gov It was found that conventional conditions at room temperature or reflux were ineffective, leading to the development of a solvent-free method where heating the intermediates with substituted phenols at 130°C yielded the target compounds in yields ranging from 20-85%. nih.gov This highlights that a departure from traditional solvent-based systems can lead to significant yield improvements.

The Diaza-Wittig reaction, another route to pyridazines, was optimized by screening different phosphines to replace the highly toxic hexamethylphosphoramide (B148902) (HMPT), demonstrating a move towards safer and more efficient reagents. kuleuven.be

The following table provides a comparative analysis of different synthetic methods for pyridazinedione analogues, illustrating the variations in efficiency and yield.

MethodologyReactantsConditionsYield (%)Reference
Conventional Reflux3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, Hydrazine HydrateReflux in absolute ethanolNot specified nih.gov
Thionation4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-one, P₄S₁₀Reflux in dry pyridine for 5h50% nih.gov
Solvent-free Heating6-substituted pyridazin-3(2H)-one, Substituted Phenols130°C, under Nitrogen20-85% nih.gov
Microwave-Assisted MCRMaleic anhydride, Thiosemicarbazide, Hydrazonoyl chloridesMWI (500W), Chitosan, 150°C, 4-8 minHigh/Efficient mdpi.com
Conventional CyclizationProducts of α-Naphthan isocyanate and phenyl isocyanate reactionsAlkaline medium (NaOH)78-85% researchgate.net
Four-Component BicyclizationArylglyoxals, Pyrazol-5-amines, Aromatic amines, Cyclohexane-1,3-dionesMWI, 110 °C71-84% acs.org

Spectroscopic and Structural Elucidation of 6 Phenylpyridazine 3,5 2h,4h Dione and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

For derivatives of 6-Phenylpyridazine-3,5(2H,4H)-dione, the ¹H NMR spectra exhibit characteristic signals. For instance, in a series of 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives, the aromatic protons of the phenyl group typically appear as multiplets in the range of δ 7.0–8.1 ppm. mdpi.com The protons of substituents on the pyridine (B92270) or pyridazine (B1198779) ring will have distinct chemical shifts depending on their position and the nature of the substituent. For example, in N-phenyl-1-(pyridin-3-yl)methanimine, the pyridyl protons are observed at δ 9.07, 8.71, 8.32, and 7.55 ppm, while the phenyl protons resonate between δ 7.29 and 7.44 ppm. rsc.org

In more complex derivatives, such as those with additional heterocyclic rings, the ¹H NMR spectra provide crucial information for structural confirmation. For example, the ¹H NMR spectrum of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine shows multiple exchangeable NH protons and a characteristic signal for the pyridazine ring proton. nih.gov

Interactive ¹H NMR Data Table for Selected this compound Derivatives:

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylateCDCl₃8.08–8.03 (m, 2H), 7.97 (s, 1H), 7.50–7.42 (m, 3H), 6.98 (s, 1H), 4.36 (q, J = 7.2 Hz, 2H), 4.30 (q, J = 7.1 Hz, 2H), 1.57 (s, 9H), 1.38 (t, J = 7.2 Hz, 3H), 1.34 (t, J = 7.2 Hz, 3H) mdpi.com
2-(4-Chlorophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneDMSO-d₆9.89 (s, 1H), 9.17 (s, 1H), 7.51–7.70 (m, 9H) acs.org
6-(4-Methoxyphenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneDMSO-d₆10.04 (s, 1H), 8.44 (s, 1H), 7.53–7.48 (m, 5H), 7.01 (d, J = 6.8 Hz, 2H), 6.98 (d, J = 7.2 Hz, 2H), 3.90 (s, 3H) acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

In the analysis of this compound derivatives, ¹³C NMR is crucial for confirming the carbon framework. The carbonyl carbons of the dione (B5365651) moiety are typically observed at the downfield end of the spectrum, often in the range of δ 160-185 ppm. acs.org Aromatic carbons from the phenyl group and the pyridazine ring resonate in the approximate range of δ 110-160 ppm. jst.go.jpnih.gov

For example, in the ¹³C NMR spectrum of diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate, the carbonyl carbons of the ester groups appear at δ 169.05 and 167.06 ppm, while the aromatic carbons are found between δ 101.13 and 159.24 ppm. mdpi.com Similarly, for 2-(4-chlorophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one, the pyridazinone carbonyl carbon resonates at δ 185.6 ppm. acs.org

Interactive ¹³C NMR Data Table for Selected this compound Derivatives:

CompoundSolventChemical Shifts (δ, ppm)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylateCDCl₃169.05, 167.06, 159.24, 157.85, 145.95, 138.51, 130.00, 128.76, 127.36, 105.81, 101.13, 61.82, 61.42, 51.85, 29.31, 14.27, 14.14 mdpi.com
2-(4-Chlorophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneDMSO-d₆185.6, 166.8, 160.1, 137.5, 134.8, 132.9, 132.8, 130.1, 128.2, 126.1, 125.7, 124.1, 121.2 acs.org
6-(4-Methoxyphenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneDMSO-d₆184.2, 162.2, 138.62, 130.5, 129.8, 129.7, 128.4, 127.2, 126.3, 124.3, 121.1, 119.5, 114.6, 55.8 acs.org

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques are often necessary to elucidate the stereochemistry and conformation of complex molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is invaluable for determining relative stereochemistry. ipb.pt For example, NOE experiments can confirm the cis or trans relationship of substituents on a ring system. ipb.pt

In the context of pyridazine derivatives, these advanced techniques can help to define the orientation of the phenyl group relative to the pyridazine ring and to determine the conformation of any flexible side chains.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound and its derivatives, the IR spectrum provides clear evidence for key functional groups. The most prominent absorptions are typically the C=O stretching vibrations of the dione moiety, which appear in the region of 1630-1715 cm⁻¹. nih.govacs.org The N-H stretching vibrations of the pyridazine ring are usually observed as broad bands in the range of 3100-3400 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl and pyridazine rings appear in the 1400-1600 cm⁻¹ region.

For instance, the IR spectrum of 2-(4-chlorophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one shows a strong carbonyl absorption at 1675 cm⁻¹. acs.org In another example, 5-(4-bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-one displays a C=O stretch at 1715 cm⁻¹ and an N-H stretch at 3228 cm⁻¹. nih.gov

Interactive IR Data Table for Selected this compound Derivatives:

CompoundSample PhaseCharacteristic Absorption Bands (ν, cm⁻¹)
2-(4-Chlorophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneKBr1675 (C=O), 1531 (C=N) acs.org
2-(4-Bromophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneKBr1630 (C=O), 1554 (C=N) acs.org
5-(4-Bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-oneKBr3228 (N-H), 1715 (C=O) nih.gov
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineKBr3350 (NH₂), 3192–3135 (N-H) nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound and its derivatives, mass spectrometry provides definitive confirmation of the molecular formula by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the unambiguous determination of the elemental composition. nih.govrsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization is often characteristic of its structure. For example, in a series of 6-phenylpyridazine derivatives, common fragmentation pathways may involve the loss of small molecules like CO, N₂, or side chains attached to the pyridazine ring. The mass spectrum of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine shows the molecular ion peak at m/z 326, corresponding to its molecular weight, along with an isotopic peak at m/z 328 due to the presence of chlorine. nih.gov

Interactive Mass Spectrometry Data Table for Selected this compound Derivatives:

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)Key Fragments (m/z)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylateESI+371.1959 (calcd. for C₂₁H₂₇N₂O₄: 371.1971) mdpi.comNot reported
2-(4-Chlorophenyl)-6-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-oneEI322 [M]⁺, 324 [M+2]⁺Not reported acs.org
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineMS326 (M⁺), 328 (M⁺+2)Not reported nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the positions of all atoms in the molecule.

For derivatives of 6-phenylpyridazine, X-ray crystallography provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. rsc.org It also reveals the conformation adopted by the molecule in the crystal lattice and how the molecules pack together, including any intermolecular interactions such as hydrogen bonding. iucr.org

The crystal structure of a pyridazine derivative can confirm the planarity of the ring systems and the relative orientation of substituents. For example, in a co-crystal containing a pyridine derivative, X-ray crystallography revealed a non-planar geometry and a chair conformation for a morpholine (B109124) ring within the structure. iucr.org

While specific crystallographic data for this compound itself was not found in the provided search results, the technique has been applied to its derivatives, confirming their structures and providing insights into their solid-state packing. For instance, the structure of a pyridazine derivative was unambiguously confirmed by single crystal X-ray crystallography. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This method is crucial for verifying the stoichiometric formula of a synthesized compound by comparing the experimentally determined percentages of constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values. A close correlation between the found and calculated values serves as a strong indicator of the compound's purity and confirms its proposed molecular formula.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₁₀H₈N₂O₂. The calculated percentages of carbon, hydrogen, and nitrogen are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.0110120.1063.82
HydrogenH1.0188.084.30
NitrogenN14.01228.0214.89
OxygenO16.00232.0017.01
Total 188.18 100.00

In the broader context of research on pyridazine derivatives, elemental analysis is routinely employed to confirm the successful synthesis of new chemical entities. Scientific literature provides numerous examples of such analyses for derivatives of the core this compound structure. These studies consistently report a close agreement, typically within ±0.4%, between the calculated and experimentally found elemental compositions, thereby validating the structures of the synthesized molecules. nih.gov

Below are selected examples of elemental analysis data for various derivatives of pyridazine, illustrating the application of this technique in their structural elucidation.

Table 2: Elemental Analysis Data for Selected Pyridazine Derivatives

CompoundMolecular FormulaAnalysisC (%)H (%)N (%)Other (%)Reference
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazineC₁₆H₁₂Cl₂N₄Calcd.58.023.6516.92Cl: 21.41 nih.gov
Found57.833.3916.59Cl: 21.08 nih.gov
4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineC₁₆H₁₅ClN₆Calcd.---- nih.gov
5-(4-Bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-oneC₁₇H₁₁BrN₄O₂Calcd.---- nih.gov
3-Amino-6-chloro-4,5-diethoxycarbonyl-2-phenylpyridineC₁₇H₁₇N₂O₄ClCalcd.58.544.918.03- google.com
Found58.474.877.97- google.com
2-[(5-Benzoyl-3-cyano-6-phenylpyridin-2-yl)thio]-N-(4-methylphenyl)-acetamideC₂₉H₂₀N₄O₂SFound73.104.609.20-

The data presented in these research findings underscore the reliability of elemental analysis as a tool for confirming the elemental ratios in newly synthesized pyridazine derivatives. The consistently small deviation between the calculated and observed values provides a high degree of confidence in the assigned chemical structures.

Theoretical and Computational Investigations of 6 Phenylpyridazine 3,5 2h,4h Dione

Quantum-Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum-mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-Phenylpyridazine-3,5(2H,4H)-dione, such calculations would typically be performed using methods like Density Functional Theory (DFT) to elucidate its electronic structure. These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

These parameters are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential chemical reactions. While specific data for this compound is absent, studies on related pyridazine (B1198779) derivatives often utilize DFT calculations to predict their reactivity and potential as corrosion inhibitors or for other material science applications. researchgate.net

Table 1: Hypothetical Quantum-Mechanical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Modeling Studies on Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are employed to study the three-dimensional structure and flexibility of molecules. For this compound, conformational analysis would be performed to identify the most stable spatial arrangement of its atoms. This involves rotating the single bonds, particularly the bond connecting the phenyl group to the pyridazine ring, to find the lowest energy conformer. nih.gov

Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as solvent molecules or biological macromolecules. Molecular dynamics (MD) simulations could further explore the conformational landscape and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its physical properties and potential biological activity. Studies on related dihydropyridine (B1217469) derivatives have utilized such methods to understand their binding to receptors. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions. If this compound were to be involved in a chemical transformation, DFT calculations could be used to map out the entire reaction pathway. This would involve identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, the activation energy barriers for different potential pathways can be determined, allowing for the elucidation of the most likely reaction mechanism. For instance, DFT has been used to study the corrosion inhibition mechanism of pyridazine derivatives on metal surfaces.

In Silico Approaches for Predicting Structure-Activity Relationships and Pharmacophore Mapping

In the context of drug discovery, in silico methods are invaluable for predicting the biological activity of a compound and for designing new, more potent analogs. For this compound, Quantitative Structure-Activity Relationship (QSAR) studies could be performed if a series of related compounds with known biological activities were available. nih.govresearchgate.net These studies aim to correlate specific structural or physicochemical properties with biological activity.

Pharmacophore mapping would identify the essential three-dimensional arrangement of chemical features of this compound that are responsible for a hypothetical biological interaction. researchgate.net This pharmacophore model could then be used to screen virtual libraries of compounds to find other molecules with similar features and potentially similar biological activity. Molecular docking studies on related pyridazinone derivatives have been performed to understand their binding interactions with enzymes like COX-2. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Phenylpyridazine 3,5 2h,4h Dione

Tautomeric Equilibria within the Pyridazinedione System

The concept of tautomerism, the interconversion of constitutional isomers, is fundamental to understanding the reactivity of pyridazinediones. libretexts.org These systems can exist in multiple tautomeric forms, primarily involving keto-enol and amide-imidic acid equilibria. For 6-phenylpyridazine-3,5(2H,4H)-dione, the principal tautomers include the diketo, enol-keto, and dihydroxy forms.

Computational and experimental studies have shown that for pyridazine-3,6-diones, the fully aromatic dihydroxy tautomers are generally thermodynamically unfavorable. The most stable structures are typically the conjugated hydroxyl-oxo configurations, which are stabilized by intramolecular hydrogen bonding. The equilibrium is significantly influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.com For instance, studies on acetoacetic acid, a simple keto-enol system, show that the enol form's prevalence ranges from less than 2% in water (D₂O) to 49% in carbon tetrachloride (CCl₄), highlighting the profound effect of the solvent environment. masterorganicchemistry.com In the solid state, pyridazinones predominantly exist in the more stable oxo form. researchgate.net

The predominant tautomeric form dictates the molecule's reactivity. The keto form's α-hydrogens are acidic, allowing for enolate formation, while the enol form behaves as a nucleophile. libretexts.org

Table 1: Predominant Tautomeric Forms of Pyridazinediones

Tautomer Name Structural Features Dominant Conditions
Diketo Form Contains two carbonyl (C=O) groups. Generally favored, especially in the solid state. researchgate.net
Enol-Keto Form Contains one hydroxyl (-OH) group and one carbonyl (C=O) group. Stabilized by conjugation and intramolecular H-bonding.
Dihydroxy Form Contains two hydroxyl (-OH) groups, resulting in an aromatic ring. Generally thermodynamically unfavorable.

Nucleophilic and Electrophilic Reactivity Profiles of the Pyridazine (B1198779) Core

The pyridazinedione core exhibits both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, participating in reactions like alkylation and acylation. Protonation of a ring nitrogen can occur in acidic media. sphinxsai.com

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. A significant area of research has been the reaction of pyridazinediones as Michael acceptors. They undergo reversible Michael addition with thiols, a property that has been explored for covalent cysteine modification in biological contexts. rsc.orgnih.gov The electrophilicity of the pyridazinedione scaffold can be tuned by altering the substituents on the nitrogen atoms, which in turn correlates with the rates of Michael addition and the reverse deconjugation reaction. rsc.orgnih.gov

The electrophilic character of the carbonyl groups is central to their ability to interact with biological molecules, such as inhibiting cyclooxygenase (COX) enzymes by forming covalent bonds with cysteine residues.

Reaction Mechanisms of Pyridazinedione Ring Transformations and Annulations

The pyridazinedione ring serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These transformations often involve cycloaddition reactions or multi-step condensation sequences.

One common strategy is the [3+2] dipolar cycloaddition. Mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)pyridazinone acids, can react with dipolarophiles like activated alkynes to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com This method is regioselective and provides a powerful route to fused pyrrole (B145914) systems.

Another important class of reactions is annulation, where a new ring is fused onto the pyridazine core. For example, pyridazinoindazolones can be formed through a Knoevenagel-Michael-cyclodehydration cascade reaction involving aldehydes and 1,3-dicarbonyl compounds, where the pyridazinedione acts as a nucleophile in the Michael addition step. Similarly, reacting 1,2,4,5-tetrazines with alkenes can lead to the formation of pyridazines. sphinxsai.com Fused systems like pyrido[2,3-d]pyridazine-2,8-diones can be synthesized via cyclocondensation of functionalized 2-pyridone substrates with hydrazine (B178648). nih.gov

Ring contraction mechanisms have also been studied. Substituted 1,2-pyridazines can undergo a reductive ring contraction, involving the addition of four electrons and four protons, to yield substituted pyrroles. nih.gov Density functional theory (DFT) calculations have shown that this reaction proceeds through a series of protonation and reduction steps, with the stability of key intermediates being crucial for the reaction's success. nih.gov

Oxidative Aromatization and Reductive Transformations of Dihydropyridazinediones

The dihydropyridazinedione ring can be chemically transformed through both oxidation and reduction.

Oxidative Aromatization: Dihydropyridazinediones can be oxidized to their corresponding aromatic pyridazinone derivatives. nih.gov This aromatization is a key step in many synthetic sequences. A variety of oxidizing agents can be employed, including copper(II) chloride (CuCl₂) and manganese dioxide (MnO₂), with the choice often depending on the substrate's solubility and the desired reaction conditions. nih.gov The oxidative aromatization of related dihydropyridine (B1217469) (DHP) systems is a well-established method for accessing substituted pyridines and has been achieved using a wide range of reagents, from inorganic salts to enzymatic systems like cytochrome P450. mdpi.comnih.gov The efficiency and rate of these reactions can be dependent on the substituents present on the ring. nih.gov

Reductive Transformations: The carbonyl groups of the pyridazinedione ring can be reduced. Reagents like sodium borohydride (B1222165) or lithium aluminium hydride can reduce the dione (B5365651) functionality to the corresponding diols. The reduction of the entire heterocyclic ring is also possible. For instance, treatment of diazaquinone adducts with lithium aluminium hydride leads to the reduction of the C=O groups to form tetrasubstituted hydrazines. clockss.org

Table 2: Common Reagents for Oxidation and Reduction of (Dihydro)pyridazinediones

Transformation Reagent Product Type Reference
Oxidative Aromatization Copper(II) chloride (CuCl₂) Aromatic Pyridazinone nih.gov
Oxidative Aromatization Manganese dioxide (MnO₂) Aromatic Pyridazinone nih.gov
Carbonyl Reduction Sodium borohydride (NaBH₄) Diol

Substituent Effects on Reaction Pathways and Selectivity

Substituents on both the pyridazinedione ring and the 6-phenyl group play a critical role in modulating the molecule's reactivity and directing the outcome of chemical reactions.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influence the electron density distribution within the molecule. An EWG, such as a nitro group, on the phenyl ring would decrease the electron density of the pyridazine core, potentially enhancing its electrophilicity. Conversely, an EDG like a methoxy (B1213986) group would have the opposite effect. In studies of pyridines, it has been shown that the system belongs to the σ+-class of reactivity, indicating its sensitivity to resonance effects. koreascience.kr DFT calculations on 1,2-pyridazines suggest that electron-withdrawing groups at the 3- and 6-positions are necessary to stabilize intermediates in reductive ring contraction reactions. nih.gov

Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to a particular reaction site, thereby influencing regioselectivity.

Regioselectivity: The influence of substituents on regioselectivity is particularly evident in reactions of unsymmetrical pyridazinediones. In the Michael addition of thiols to N-alkyl, N'-aryl pyridazinediones, the aryl group acts as an electron-withdrawing moiety, making the adjacent carbonyl more electron-poor. nih.gov This favors the addition of the thiol at the gamma position relative to the phenyl group. rsc.orgnih.gov This experimental observation has been supported by DFT calculations. nih.gov Similarly, in reactions involving transient 3,4-pyridyne intermediates, the position of halide or sulfamate (B1201201) substituents can perturb the aryne distortion, thereby controlling the regioselectivity of nucleophilic additions and cycloadditions. nih.gov

The substituent at the C5 position of related pyrimidinone systems has also been shown to influence the pathway of desulfuration reactions, demonstrating that even relatively remote functional groups can dictate reaction outcomes. nih.gov

Structure Activity Relationship Sar Research on 6 Phenylpyridazine 3,5 2h,4h Dione Derivatives

Systemic Investigation of Structural Modifications on Pyridazinedione Frameworks

The pyridazinedione core is a dynamic template that allows for extensive structural modifications. Research has delved into altering this central framework to probe the foundational requirements for biological activity. The synthesis of pyridazinediones is often straightforward, commonly employing starting materials like maleic anhydrides that react with hydrazines. rsc.org This accessibility facilitates the creation of a diverse library of core structures for SAR studies.

Exploration of Substituent Effects at the Phenyl Moiety and Pyridazine (B1198779) Ring Positions

The substitution patterns on both the 6-phenyl ring and the pyridazinedione nucleus are critical determinants of biological activity. A significant body of research focuses on synthesizing and evaluating series of compounds with varied substituents to map out the SAR landscape.

For example, in a study of 2-phenyl-3,6-pyridazinedione derivatives as potential phosphodiesterase 5 (PDE-5) inhibitors, substitutions on the N-phenyl ring were systematically explored. nih.gov The introduction of a hydroxyl group at the para-position and a chlorine atom at the meta-position of the N-phenyl ring resulted in a compound with promising PDE-5 inhibitory activity (IC₅₀ = 22 nM). nih.gov This suggests that specific electronic and steric features on the phenyl ring are crucial for potent inhibition.

In another SAR study on pyridazinone analogues as 5-lipoxygenase inhibitors, quantitative analysis revealed that inhibitory potency was enhanced by lipophilic substituents at the 3'- and 4'-positions of the phenyl ring. nih.gov Furthermore, substituents with a positive Hammett constant (F value), indicating electron-withdrawing properties, at the 4'-position also increased potency. nih.gov Conversely, bulky substituents at the 2'- or 4'-positions were found to decrease activity. nih.gov

Modifications are also extensively made on the pyridazine ring itself. The synthesis of 4,5-dihalo-3(2H)-pyridazinone derivatives has been shown to produce compounds with significant analgesic activity. sarpublication.com The introduction of various functional groups, such as chloro, thione, or hydrazinyl moieties, at different positions of the pyridazine ring serves as a common strategy to generate diverse analogues for biological evaluation. researchgate.netnih.gov These studies collectively demonstrate that even subtle changes to the substitution pattern can lead to profound differences in pharmacological profiles, influencing both potency and mechanism of action. researchgate.net

Scaffold PositionSubstituentObserved Effect on Biological ActivityTarget/AssayReference
N-Phenyl (Para-position)-OHIncreased PotencyPDE-5 Inhibition nih.gov
N-Phenyl (Meta-position)-ClIncreased PotencyPDE-5 Inhibition nih.gov
Phenyl (3' and 4' positions)Lipophilic groupsIncreased Potency5-Lipoxygenase Inhibition nih.gov
Phenyl (4'-position)Electron-withdrawing groupsIncreased Potency5-Lipoxygenase Inhibition nih.gov
Phenyl (2' and/or 4' positions)Bulky groupsDecreased Potency5-Lipoxygenase Inhibition nih.gov
Pyridazine Ring (Position 4/5)Halogens (Cl, Br)High Analgesic ActivityAnalgesic Assays sarpublication.com

Rational Design and Synthesis of Structurally Diverse Analogues

The rational design and synthesis of new analogues are driven by initial SAR findings. Modern synthetic methodologies have enabled the efficient production of structurally diverse libraries of 6-phenylpyridazine-3,5(2H,4H)-dione derivatives. nih.govnih.gov These strategies are often modular, allowing for the easy introduction of various chemical functionalities. rsc.org

One effective approach is the use of microwave-assisted one-pot, three-component synthesis. mdpi.comnih.gov This method allows for the rapid and efficient creation of novel 1-thiazolyl-pyridazinedione derivatives using eco-friendly catalysts, yielding a wide array of compounds for biological screening. mdpi.comnih.gov Other synthetic routes start from readily available materials like 2,3-pyridine- and 2,3-quinolinedicarboxylic acid anhydrides to build more complex, fused pyridazinedione structures. pleiades.online

The synthesis of various 2-phenyl-3,6-pyridazinedione derivatives has been achieved to explore their potential as PDE-5 inhibitors, demonstrating a clear example of rational design where a core scaffold is systematically decorated with different functional groups to optimize target engagement. nih.gov Similarly, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been used as versatile starting materials, which can be treated with various reagents to afford chloropyridazine, pyridazinethione, and other fused heterocyclic derivatives. researchgate.netnih.gov These synthetic efforts are not random but are guided by the desire to probe specific structural hypotheses and expand the chemical diversity around the pyridazinedione core.

Correlation of Structural Diversity with Mechanistic Pathways

A key goal of SAR is to correlate the diverse structures of analogues with their underlying mechanisms of action. For pyridazinedione derivatives, a significant mechanistic pathway that has been elucidated is their ability to act as reversible covalent modifiers of cysteine residues in proteins. nih.govrsc.org This reactivity occurs via a Michael addition of a thiol group (from cysteine) to the electrophilic double bond of the pyridazinedione ring, followed by a potential retro-Michael deconjugation. nih.govresearchgate.net

The efficiency and kinetics of this covalent modification are directly linked to the compound's structure. The electrophilicity of the pyridazinedione scaffold can be tuned by the introduction of different substituents, which in turn correlates with the rates of the Michael addition and retro-Michael deconjugation reactions. nih.govrsc.org This provides a tunable platform for designing molecules with specific reactivity profiles for applications in bioconjugation, where the pyridazinedione can act as a linker, or in the design of enzyme inhibitors that target cysteine residues. nih.govucl.ac.uk By understanding this structure-reactivity relationship, researchers can rationally design pyridazinedione derivatives for specific biological tasks, such as creating stable antibody-drug conjugates or developing probes for activity-based protein profiling. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the insights gained from SAR studies. mdpi.com QSAR aims to build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net These models use calculated physicochemical properties, known as molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties), to predict the activity of new, untested compounds. nih.govmdpi.com

For pyridazinone analogues, QSAR studies have been successfully applied. In the analysis of 5-lipoxygenase inhibitors, a QSAR model was developed for 72 analogues of 1-phenyltetrahydropyridazin-3(2H)-one. nih.gov The model demonstrated that potency was positively correlated with the lipophilicity of substituents at the 3'- and 4'-positions of the phenyl ring and with the electron-withdrawing nature of substituents at the 4'-position. nih.gov Such models provide predictive insights that can guide the rational design of future derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of success and to avoid synthesizing compounds predicted to have low activity. mdpi.com This computational screening process makes the drug discovery pipeline more efficient and cost-effective.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 6-Phenylpyridazine-3,5(2H,4H)-dione as a Synthetic Building Block

The pyridazine (B1198779) ring is a key pharmacophore in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netresearchgate.net Derivatives of the pyridazine core are employed to construct a wide array of more complex molecules. For instance, related pyridazinone compounds serve as precursors for various derivatives through reactions targeting different positions on the heterocyclic ring.

Research has demonstrated that pyridazinone derivatives can be readily converted into other functionalized heterocycles. For example, 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been used as starting materials to synthesize corresponding chloropyridazine, pyridazinethione, and oxazolopyridazine derivatives. researchgate.netresearchgate.net These transformations highlight the utility of the pyridazine skeleton as a foundational element for building molecular diversity. The presence of carbonyl groups and reactive nitrogen and carbon sites in this compound provides multiple handles for synthetic modifications, enabling its use in the assembly of novel compounds.

Table 1: Examples of Reactions Utilizing Pyridazine Derivatives as Building Blocks

Starting Material Reagent(s) Product Reference
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one Phosphorus oxychloride Chloropyridazine derivative researchgate.netresearchgate.net
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one Phosphorus pentasulphide Pyridazinethione derivative researchgate.netresearchgate.net
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one Ethyl chloroformate Oxazolopyridazine derivative researchgate.netresearchgate.net

Integration into Fused Heterocyclic Systems and Polycyclic Architectures

A significant application of pyridazine derivatives lies in their role as precursors for the synthesis of fused heterocyclic and polycyclic systems. These complex structures are of great interest in medicinal chemistry and materials science. The pyridazine ring can be annulated with various other heterocyclic or carbocyclic rings, leading to novel molecular architectures.

Several synthetic strategies have been developed to achieve this fusion. For example, intramolecular cyclization reactions are commonly employed. nih.gov One approach involves the reaction of a substituted pyridazinethione with chloroacetic acid in the presence of p-chlorobenzaldehyde to yield a pyridazino[3,4-b] Current time information in Bangalore, IN.whiterose.ac.ukthiazin-6(7H)-one derivative. researchgate.netresearchgate.net Another method involves reacting a hydrazinylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulphide to form fused pyridazinotriazine systems. researchgate.netresearchgate.net Furthermore, the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with reagents such as acetylacetone (B45752) or 2,3-dichloroquinoxaline (B139996) leads to the formation of fused systems like 1,2,4-triazolo[3,4-b]-6H-1,3,4-thiadiazines. researchgate.net The synthesis of pyrazolo[3,4-d]pyridazin-7(6H)-ones has also been successfully achieved from various precursors, demonstrating the versatility of forming fused pyridazine structures. acs.org

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridazine Precursors

Precursor Reaction Type Resulting Fused System Reference
Pyridazinethione derivative Cyclocondensation Pyridazino[3,4-b] Current time information in Bangalore, IN.whiterose.ac.ukthiazine researchgate.netresearchgate.net
Hydrazinylpyridazine derivative Cyclization Pyridazinotriazine researchgate.netresearchgate.net
3-Arylsydnones Cycloaddition Pyrazolo[3,4-d]pyridazin-7(6H)-one acs.org
4-Amino-3-mercapto-1,2,4-triazole Condensation 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazine researchgate.net

Development of Functional Materials Incorporating the Pyridazinedione Moiety (e.g., organic emitters)

The photophysical properties of nitrogen-containing heterocycles have made them attractive candidates for the development of functional organic materials, particularly for organic light-emitting diodes (OLEDs). whiterose.ac.ukmpg.de The pyridazinedione moiety has been incorporated into molecules designed as emitters, especially those exhibiting thermally activated delayed fluorescence (TADF). researchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to OLEDs with 100% internal quantum efficiency without relying on expensive noble metals. researchgate.netamazonaws.com

Researchers have synthesized and characterized naphthalimide-based pyridazinedione derivatives, specifically NI-TPA and NI-Pz, which demonstrate strong TADF characteristics. researchgate.net These compounds possess a small energy gap between their lowest excited singlet and triplet states, which is a key requirement for efficient TADF. OLED devices fabricated using these pyridazinedione-containing molecules as emitters have shown promising performance, emitting orange and red light with high external quantum efficiencies. researchgate.net This highlights the potential of the pyridazinedione core in designing the next generation of efficient and cost-effective organic emitters for displays and solid-state lighting. amazonaws.comresearchgate.net

Table 3: Performance of OLEDs with Pyridazinedione-Based Emitters

Emitter Compound Emission Peak Electroluminescence Colour Maximum External Quantum Efficiency (EQE) Reference
NI-TPA 593 nm Orange 11.3% researchgate.net

Role as Intermediates in Complex Molecule Synthesis

The utility of this compound and its analogs extends to their role as crucial intermediates in multi-step syntheses of complex molecules. In these synthetic pathways, the pyridazine structure is first formed and then subjected to further chemical modifications to build the final target compound.

For instance, in the synthesis of fused heterocyclic systems, the pyridazine derivative is often an intermediate that undergoes subsequent cyclization reactions. The synthesis of pyridazinotriazine derivatives begins with the preparation of a 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine intermediate, which is then cyclized. researchgate.netresearchgate.net Similarly, the formation of complex polycyclic structures can proceed through an intermediate pyridazinedione. In a four-component reaction to produce tricyclic products, a preformed 6-methyl-1-phenylpyridine-2,4(1H,3H)-dione, an analog of the pyridazinedione core, acts as a key intermediate that reacts further to yield the final complex architecture. acs.org These examples underscore the strategic importance of the pyridazinedione scaffold as a stepping stone for accessing more elaborate and functionally diverse molecules.

Future Directions and Emerging Research Avenues for 6 Phenylpyridazine 3,5 2h,4h Dione Chemistry

Advancements in Sustainable and Efficient Synthesis Technologies

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 6-Phenylpyridazine-3,5(2H,4H)-dione and its derivatives, research is pivoting towards greener alternatives to conventional synthesis, which often involve lengthy reaction times and hazardous solvents. ekb.eg

One of the most promising approaches is the use of microwave-assisted synthesis . asianpubs.orgasianpubs.org This technique has been shown to significantly shorten reaction times and, in some cases, improve yields for various pyridazinone derivatives. asianpubs.orgasianpubs.orgtandfonline.com For instance, the synthesis of fused pyridazinone systems has been achieved in minutes under microwave irradiation, compared to hours using conventional heating. asianpubs.org Another green chemistry tool being applied is grinding , which can facilitate solvent-free or low-solvent reactions, thereby reducing environmental pollution. ekb.egscinito.ai

The emerging field of flow chemistry presents a paradigm shift for the synthesis of pyridazinone-based active pharmaceutical ingredients. soci.orgnih.govresearchgate.net Continuous flow reactors offer enhanced safety, scalability, and process control, making them ideal for industrial applications. nih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Furthermore, there is a growing interest in developing catalyst-free reaction conditions , often utilizing water as a benign solvent. A notable example is the "click reaction" synthesis of a dihydropyridazinone from biomass-derived levulinic acid and hydrazine (B178648) hydrate (B1144303), which proceeds rapidly at room temperature in water with a quantitative yield. rsc.orgrsc.org Such bio-based routes represent a significant step towards a more sustainable production of pyridazinone platforms. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Pyridazinone Derivatives

MethodologyAdvantagesDisadvantagesReaction TimeTypical YieldReference(s)
Conventional Heating Well-established, simple equipmentLong reaction times, high energy consumption, use of hazardous solventsHours to DaysVariable ekb.eg
Microwave Irradiation Rapid heating, shorter reaction times, often higher yields, enhanced reaction ratesRequires specialized equipment, potential for localized overheatingMinutes to HoursGood to Excellent ekb.egasianpubs.orgasianpubs.orgtandfonline.com
Grinding (Mechanochemistry) Solvent-free or reduced solvent use, high efficiencyCan be limited by the physical state of reactants, scalability challengesMinutes to HoursGood ekb.egscinito.ai
Flow Chemistry Enhanced safety and control, easy scalability, improved reproducibility, automation potentialHigh initial equipment cost, potential for cloggingContinuousHigh (throughput) soci.orgnih.govresearchgate.net
Catalyst-Free (in Water) Environmentally benign, simple workup, often mild conditionsLimited substrate scope, may require longer reaction times for less reactive substratesMinutes to HoursExcellent rsc.orgrsc.org

In-depth Mechanistic Investigations and Novel Reaction Discovery

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic routes and the discovery of novel chemical transformations. For the this compound scaffold, computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool. researchgate.netsemanticscholar.org DFT calculations allow researchers to investigate the electronic and geometric properties of molecules, analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity, and elucidate reaction pathways. researchgate.netsemanticscholar.orgmdpi.com Such studies can provide insights into the structure-property relationships of novel pyridazinone derivatives. researchgate.net

The exploration of novel reaction pathways is continuously expanding the chemical space accessible from pyridazinone cores. Cycloaddition reactions, in particular, have proven to be a powerful strategy for constructing complex, fused heterocyclic systems. For example, [3+2] cycloaddition reactions of pyridazinium ylides or mesoionic oxazolo-pyridazinones with various dipolarophiles lead to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.comnih.govmdpi.com These reactions can proceed with high regioselectivity. nih.govmdpi.com The Diels-Alder reaction, a type of [4+2] cycloaddition, has also been employed, with biocatalytic asymmetric versions using baker's yeast to produce optically active condensed pyridazinones. oup.com

Beyond cycloadditions, research focuses on developing new fused-ring systems through cyclocondensation reactions. For instance, reacting the 6-phenyl-3(2H)-pyridazinone core with various reagents can lead to the formation of novel indolyl-pyridazinones and other complex heterocyclic structures with potential biological activities. researchgate.net The reaction of 3-chloro-6-phenylpyridazine (B182944) derivatives with nucleophiles like hydrazine hydrate is a key step in building more complex scaffolds, such as those containing semicarbazide (B1199961) or thiosemicarbazide (B42300) moieties. acs.org

Table 2: Overview of Novel Reaction Types for Pyridazinone Scaffolds

Reaction TypeReactantsProductsKey FeaturesReference(s)
[3+2] Cycloaddition Mesoionic oxazolo-pyridazinones + AlkynesPyrrolo[1,2-b]pyridazinesGeneration of fused bicyclic systems; often highly regioselective. nih.govmdpi.com
[3+2] Cycloaddition Pyridazinium ylides + Activated alkynesPyrrolo[1,2-b]pyridazine derivativesIn situ generation of the ylide; access to fluorescent derivatives. mdpi.com
Biocatalytic Diels-Alder [4+2] Pyridazinone + Diethyl azodicarboxylate (with Baker's Yeast)Optically active condensed pyridazinonesEnantioselective synthesis without chiral auxiliaries. oup.com
Cyclocondensation 4-Oxo-but-2-enoic acid + Indole, then hydrazinesIndolyl-pyridazinone derivativesStepwise construction of complex heterocyclic systems. researchgate.net
Nucleophilic Substitution/Condensation 3-Hydrazinyl-6-phenylpyridazine + IsothiocyanatesPyridazine-thiosemicarbazide derivativesBuilding blocks for further cyclization and functionalization. nih.gov

Exploration of Supramolecular Interactions and Self-Assembly Properties

The ability of molecules to spontaneously organize into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry and crystal engineering. The this compound scaffold, with its hydrogen bond donors (N-H) and acceptors (C=O), as well as the aromatic phenyl ring capable of π-π stacking, is an excellent candidate for constructing novel supramolecular assemblies. researchgate.netresearchgate.net

Research in this area focuses on understanding and controlling the self-assembly of pyridazinone derivatives and related nitrogen heterocycles at interfaces and in the solid state. researchgate.netnih.gov The interplay of hydrogen bonding (e.g., O-H···N, C-H···O) and π-π interactions can direct the formation of diverse two-dimensional (2D) and three-dimensional (3D) nanostructures, such as grids, linear chains, and brick-like patterns. researchgate.netresearchgate.netnih.gov The symmetry of the molecular building blocks plays a crucial role in determining the final architecture of the co-assembled structures. nih.gov

A particularly exciting avenue is the design of pyridazinone-based materials with specific functional properties , such as luminescence. By carefully designing folded scaffolds and controlling intermolecular interactions like π-π coupling, it is possible to create materials whose photophysical properties can be modulated by external stimuli like temperature, pressure, or mechanical force. researchgate.net This opens the door to applications in sensors, switches, and other advanced materials. The study of crystal packing and its influence on solid-state emission is a key aspect of this research. researchgate.net

Table 3: Supramolecular Interactions in Pyridazinone-Related Systems

Interaction TypeDescriptionImpact on StructurePotential ApplicationReference(s)
Hydrogen Bonding (O-H···N, N-H···O) Directional interaction between a hydrogen atom and an electronegative atom (N, O).Key driver in the formation of chains, sheets, and networks. Stabilizes co-assembled structures.Crystal engineering, molecular recognition. researchgate.netnih.gov
π-π Stacking Non-covalent interaction between aromatic rings.Influences crystal packing and the electronic properties of the assembly.Development of luminescent materials, organic electronics. researchgate.net
Dipolar Interactions Electrostatic interactions between polar functional groups (e.g., nitro groups).Contributes to interlayer connectivity and the formation of specific packing motifs.Design of functional solid-state emitters. researchgate.net
Molecule-Substrate Interactions van der Waals and other forces between the molecule and a surface (e.g., graphite).Governs the formation and polymorphism of 2D self-assembled monolayers.Nanopatterning, surface science. researchgate.net

Development of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for new therapeutic agents and functional materials necessitates the rapid synthesis and evaluation of large numbers of molecules. Combinatorial chemistry , coupled with high-throughput screening (HTS), provides a powerful platform for the discovery of novel pyridazinone derivatives. nih.gov The development of multi-component reactions, where three or more starting materials are combined in a single step, is particularly well-suited for generating diverse molecular libraries. colab.ws Solution-phase combinatorial synthesis has been successfully applied to create arrays of polysubstituted pyridazin-3-ones. colab.ws

These libraries of pyridazinone analogues are then subjected to HTS to identify "hits" with desired biological activities, such as the inhibition of specific enzymes like β-1,3-glucan synthase or mitochondrial complex 1. nih.govresearchgate.netnih.gov Once active compounds are identified, structure-activity relationship (SAR) studies are conducted to understand how modifications to different parts of the molecule affect its potency and selectivity. nih.govresearchgate.netnih.govresearchgate.net

Computational modeling plays a critical and synergistic role in this discovery process. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, helping to predict the potency of new designs. plos.org Molecular docking studies provide insights into how a molecule binds to its biological target, such as an enzyme's active site, revealing key interactions like hydrogen bonds and hydrophobic contacts. mdpi.comnih.govplos.orgwu.ac.th This information is invaluable for the rational, iterative design of more potent and selective derivatives, ultimately accelerating the drug discovery pipeline for compounds based on the this compound scaffold. researchgate.netplos.org

Table 4: Derivative Discovery Strategies for Pyridazinone Scaffolds

StrategyDescriptionOutcomeExample Target(s)Reference(s)
Combinatorial Synthesis Rapid generation of a large library of related compounds from a set of building blocks.Diverse molecular libraries for screening.General drug discovery. nih.govcolab.ws
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for a specific biological activity.Identification of "hit" compounds with desired activity.Enzyme inhibitors, receptor modulators. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Systematic modification of a hit compound's structure to improve potency and selectivity.Optimized lead compounds with improved properties.Glucan synthase, Mitochondrial Complex 1. nih.govresearchgate.netnih.govresearchgate.net
In Silico Modeling (QSAR, Docking) Computational prediction of activity and binding modes to guide rational drug design.Prioritization of synthetic targets, understanding of binding mechanisms.PDE3A, COX/LOX, Aldose Reductase. mdpi.complos.orgwu.ac.th

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Phenylpyridazine-3,5(2H,4H)-dione, and how can intermediates be characterized?

  • Methodology : A common approach involves cyclocondensation reactions. For example, substituted pyridazinones are synthesized via reactions between phenylhydrazine derivatives and diketones or cyclic anhydrides under reflux conditions. Intermediate characterization typically employs 1^1H and 13^{13}C NMR to confirm regioselectivity. Key peaks include downfield signals for carbonyl groups (δ ~160-170 ppm in 13^{13}C NMR) and aromatic protons (δ ~7.0-8.0 ppm in 1^1H NMR) .
  • Validation : Thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) are critical for verifying purity and molecular weight .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodology : Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., phosphate-buffered saline at pH 6.5–7.4) is recommended. Stability studies under varying temperatures (4°C, 25°C, 37°C) and pH conditions (3–9) should be conducted using HPLC to monitor degradation .
  • Data Interpretation : Aqueous solubility <1 mg/mL suggests the need for co-solvents (e.g., cyclodextrins) or salt formation. Accelerated degradation at pH <5 indicates acid-sensitive functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyridazinedione derivatives?

  • Case Study : Discrepancies in IC50_{50} values for platelet aggregation inhibition (e.g., 19–21 μM vs. 50–60 μM in analogs) may arise from assay conditions (e.g., ADP vs. collagen induction) or substituent positioning. SAR analysis shows that 4-aminophenyl groups enhance activity compared to unsubstituted phenyl rings .
  • Experimental Design : Use standardized protocols (e.g., Born aggregometry) and include positive controls (e.g., aspirin) to normalize inter-laboratory variability .

Q. How can computational modeling guide the design of 6-Phenylpyridazinedione derivatives for selective enzyme inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., d-amino acid oxidase or 5-HT1A_{1A} receptors). Focus on hydrogen bonding with catalytic residues (e.g., Arg-283 in DAAO) and π-π stacking with aromatic pockets .
  • Validation : Compare predicted binding affinities with experimental IC50_{50} values. A correlation coefficient >0.7 supports model reliability .

Q. What are the metabolic pathways and toxicity risks of 6-Phenylpyridazinedione in preclinical models?

  • Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key phase I metabolites may include hydroxylated phenyl rings or oxidized pyridazine moieties .
  • Risk Assessment : Acute toxicity (e.g., LD50_{50} >1 g/kg in mice) suggests low systemic toxicity, but organ-specific effects (e.g., CNS depression) require histopathological evaluation .

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